1-(4-(Difluoromethyl)phenyl)naphthalene
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Overview
Description
1-(4-(Difluoromethyl)phenyl)naphthalene is an organic compound with the molecular formula C17H12F2. This compound is characterized by the presence of a naphthalene ring substituted with a phenyl group that contains a difluoromethyl group at the para position.
Preparation Methods
The synthesis of 1-(4-(Difluoromethyl)phenyl)naphthalene typically involves the introduction of the difluoromethyl group into the aromatic system. One common method is the use of difluoromethylation reagents in a reaction with a suitable aromatic precursor. For instance, the reaction of 4-bromophenylnaphthalene with a difluoromethylating agent under palladium-catalyzed conditions can yield the desired product . Industrial production methods often involve large-scale difluoromethylation processes that utilize specialized reagents and catalysts to ensure high yield and purity .
Chemical Reactions Analysis
1-(4-(Difluoromethyl)phenyl)naphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group or other reduced forms.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions, allowing for the introduction of various functional groups. Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction
Scientific Research Applications
1-(4-(Difluoromethyl)phenyl)naphthalene has several applications in scientific research:
Biology: The compound’s unique structure makes it a valuable probe in studying biological systems, especially in the context of fluorine-containing drugs.
Medicine: It serves as a precursor in the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.
Mechanism of Action
The mechanism by which 1-(4-(Difluoromethyl)phenyl)naphthalene exerts its effects is largely dependent on its interaction with molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The pathways involved often include inhibition or activation of specific biochemical processes, which can lead to desired therapeutic outcomes .
Comparison with Similar Compounds
1-(4-(Difluoromethyl)phenyl)naphthalene can be compared with other difluoromethylated aromatic compounds, such as:
1-(4-(Trifluoromethyl)phenyl)naphthalene: This compound contains a trifluoromethyl group instead of a difluoromethyl group, which can lead to different chemical reactivity and biological activity.
1-(4-(Fluoromethyl)phenyl)naphthalene: The presence of a single fluorine atom in the fluoromethyl group can result in distinct properties compared to the difluoromethyl analogue.
1-(4-(Methyl)phenyl)naphthalene: The absence of fluorine atoms in the methyl group can significantly alter the compound’s behavior in chemical reactions and biological systems
Properties
Molecular Formula |
C17H12F2 |
---|---|
Molecular Weight |
254.27 g/mol |
IUPAC Name |
1-[4-(difluoromethyl)phenyl]naphthalene |
InChI |
InChI=1S/C17H12F2/c18-17(19)14-10-8-13(9-11-14)16-7-3-5-12-4-1-2-6-15(12)16/h1-11,17H |
InChI Key |
HUEDVIYCRBEYFB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC=C(C=C3)C(F)F |
Origin of Product |
United States |
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